Parathion

Catalog No.
S538635
CAS No.
56-38-2
M.F
(C2H5O)2PSOC6H4NO2
C10H14NO5PS
M. Wt
291.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Parathion

CAS Number

56-38-2

Product Name

Parathion

IUPAC Name

diethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane

Molecular Formula

(C2H5O)2PSOC6H4NO2
C10H14NO5PS

Molecular Weight

291.26 g/mol

InChI

InChI=1S/C10H14NO5PS/c1-3-14-17(18,15-4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3

InChI Key

LCCNCVORNKJIRZ-UHFFFAOYSA-N

SMILES

CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-]

Solubility

less than 1 mg/mL at 73° F (NTP, 1992)
PRACTICALLY INSOL IN PETROLEUM ETHER, KEROSENE, & USUAL SPRAY OILS
COMPLETELY SOL IN ALCOHOLS, ESTERS, ETHERS, KETONES, AROMATIC HYDROCARBONS, ANIMAL & VEGETABLE OILS
SOL IN CHLOROFORM
Water solubility = 11 mg/l @ 20 °C
Completely miscible with most organic solvents, e.g. dichloromethane >200, isopropanol, toluene, hexane 50 to 100 (all in g/l at 20 °C).
0.011 mg/mL
Solubility in water, g/100ml at 25 °C: 0.002
0.001%

Synonyms

E-605, Ethyl Parathion, Parathion, Parathion, Ethyl, Phosphostigmine, Thiofos, Thiophos

Canonical SMILES

CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-]

Description

The exact mass of the compound Parathion is 291.033 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 73° f (ntp, 1992)practically insol in petroleum ether, kerosene, & usual spray oilscompletely sol in alcohols, esters, ethers, ketones, aromatic hydrocarbons, animal & vegetable oilssol in chloroformwater solubility = 11 mg/l @ 20 °ccompletely miscible with most organic solvents, e.g. dichloromethane >200, isopropanol, toluene, hexane 50 to 100 (all in g/l at 20 °c).0.011 mg/mlsolubility in water, g/100ml at 25 °c: 0.0020.001%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8933. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Organothiophosphates. It belongs to the ontological category of organic thiophosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides, Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Historical Use in Entomological Research

Parathion was once a commonly used insecticide in scientific research, particularly in entomology. Researchers valued its effectiveness in controlling a wide range of insect pests in laboratory and field studies Source: Environmental Toxicology and Health Effects Associated with Methyl Parathion Exposure – A Scientific Review - MDPI: . Studies investigated its impact on insect behavior, physiology, and population dynamics.

Modern Research on Parathion's Effects

Scientific research on parathion continues, but with a focus on understanding its negative effects on human health and the environment.

  • Toxicology Research: Studies investigate the mechanisms of parathion's toxicity in various organisms, including humans, wildlife, and beneficial insects. This research helps develop strategies to mitigate the risks associated with accidental exposure ).
  • Environmental Fate Research: Scientists track parathion's breakdown and movement in the environment to assess its potential for contaminating soil, water, and food sources Source: Parathion - Food and Agriculture Organization of the United Nations: . This research informs regulations aimed at protecting ecosystems and human health.

Parathion, chemically known as O,O-diethyl O-(4-nitrophenyl) phosphorothioate, is an organophosphate insecticide and acaricide that was originally developed by IG Farben in the 1940s. It appears as a pale yellow to brown liquid with a garlic-like odor and is highly toxic to non-target organisms, including humans. Due to its extreme toxicity, parathion has been banned or restricted in many countries. Its molecular formula is C10_{10}H14_{14}N2_{2}O5_{5}PS, and it has a molecular weight of 291.27 g/mol. Parathion is slightly soluble in water but miscible in most organic solvents .

Parathion acts as a cholinesterase inhibitor. Acetylcholinesterase is a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. Parathion binds to and inactivates acetylcholinesterase, leading to an accumulation of acetylcholine and disruption of normal nerve impulses. This can cause a variety of neurological symptoms, including muscle weakness, paralysis, and respiratory failure.

Parathion is a highly toxic compound. Exposure can occur through inhalation, ingestion, or skin absorption []. Symptoms of poisoning can range from mild to severe and can be fatal. Due to its hazardous nature, parathion is now subject to strict regulations regarding its handling, storage, and disposal [].

, primarily hydrolysis and oxidation:

  • Hydrolysis: This reaction occurs at the aryl ester bond, leading to the formation of diethyl thiophosphate and 4-nitrophenol:
    (C2H5O)2P(S)OC6H4NO2+H2OHOC6H4NO2+(C2H5O)2P(S)OH(C_2H_5O)_2P(S)OC_6H_4NO_2+H_2O\rightarrow HOC_6H_4NO_2+(C_2H_5O)_2P(S)OH .
  • Oxidation to Paraoxon: Parathion is oxidized to paraoxon, which is a more potent inhibitor of acetylcholinesterase:
    (C2H5O)2P(S)OC6H4NO2+12O2(C2H5O)2P(O)OC6H4NO2+S(C_2H_5O)_2P(S)OC_6H_4NO_2+\frac{1}{2}O_2\rightarrow (C_2H_5O)_2P(O)OC_6H_4NO_2+S .
  • Degradation: Under anaerobic conditions, the nitro group can be reduced to an amine:
    (C2H5O)2P(S)OC6H4NO2+6H(C2H5O)2P(S)OC6H4NH2+2H2O(C_2H_5O)_2P(S)OC_6H_4NO_2+6H\rightarrow (C_2H_5O)_2P(S)OC_6H_4NH_2+2H_2O .

Parathion acts primarily as a cholinesterase inhibitor. This mechanism disrupts the nervous system by preventing the breakdown of acetylcholine at synaptic junctions, leading to overstimulation of muscles and glands. Symptoms of poisoning include nausea, vomiting, abdominal pain, confusion, blurred vision, muscle twitching, irregular heartbeat, and potentially severe respiratory failure. Acute exposure can be fatal with doses as low as 3-5 mg/kg body weight . Chronic exposure has been linked to long-lasting neurological effects and decreased cholinesterase activity in red blood cells .

The synthesis of parathion involves several steps:

  • Chlorination: Diethyl dithiophosphoric acid is chlorinated to produce diethylthiophosphoryl chloride:
    2(C2H5O)2P(S)SH+3Cl22(C2H5O)2P(S)Cl+S2Cl2+2HCl2(C_2H_5O)_2P(S)SH+3Cl_2\rightarrow 2(C_2H_5O)_2P(S)Cl+S_2Cl_2+2HCl .
  • Reaction with Sodium p-Nitrophenate: The chloride is then reacted with sodium p-nitrophenolate to yield parathion:
    (C2H5O)2P(S)Cl+NaOC6H4NO2(C2H5O)2P(S)OC6H4NO2+NaCl(C_2H_5O)_2P(S)Cl+NaOC_6H_4NO_2\rightarrow (C_2H_5O)_2P(S)OC_6H_4NO_2+NaCl .

Studies have shown that parathion interacts adversely with other chemicals and biological systems:

  • Cholinergic Effects: Parathion inhibits acetylcholinesterase activity leading to cholinergic toxicity.
  • Environmental Impact: Parathion can degrade into less toxic products under specific conditions but poses risks when it contaminates water sources or food supplies .
  • Synergistic Effects: When combined with other pesticides or solvents, the toxicity of parathion can be exacerbated, increasing the risk of acute poisoning incidents among agricultural workers .

Parathion shares structural similarities with several other organophosphate compounds. Here are some notable comparisons:

CompoundChemical FormulaKey Characteristics
MalathionC10_{10}H19_{19}O6_{6}PSLess toxic than parathion; used in agriculture; rapidly metabolized in mammals.
ChlorpyrifosC10_{10}H11_{11}Cl3_{3}NO3_{3}PSBroad-spectrum insecticide; more stable in the environment; concerns over human health impacts.
DiazinonC12_{12}H21_{21}N3_{3}O3_{3}PSUsed for agricultural applications; less persistent than parathion but still poses risks to aquatic life.

Uniqueness of Parathion

Parathion's unique toxicity profile makes it particularly hazardous compared to similar compounds. Its ability to cause rapid systemic effects upon exposure distinguishes it from others like malathion and chlorpyrifos, which tend to have lower acute toxicity levels and different metabolic pathways in mammals .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Parathion is a deep brown to yellow liquid with a faint odor of garlic. It is an organic phosphate insecticide which acts as an inhibitor of cholinesterase, and as such it is highly toxic by all routes of exposure. It may be found as a liquid or as a dry mixture where the liquid is absorbed onto a dry carrier.
Liquid
PALE YELLOW-TO-BROWN (TECHNICAL-GRADE PRODUCT) LIQUID WITH CHARACTERISTIC ODOUR.
Pale-yellow to dark-brown liquid with a garlic-like odor.
Pale-yellow to dark-brown liquid with a garlic-like odor. [Note: A solid below 43°F. Pesticide that may be absorbed on a dry carrier.]

Color/Form

The pure material is a yellowish liquid at temperatures above 6 °C
Pale-yellow to dark-brown liquid ... [Note: A solid below 43 degrees F. Pesticide that may be absorbed on a dry carrier].
Pale yellow liquid
Deep brown to yellow liquid

XLogP3

3.8

Exact Mass

291.033

Boiling Point

707 °F at 760 mm Hg (EPA, 1998)
375.0 °C
375 °C AT 760 MM HG
375 °C
707°F

Flash Point

248 to 320 °F (EPA, 1998)
FLASH POINT AT 120-160 °C UNTIL FLAMMABLE IMPURITIES OF TECHNICAL MATERIALS ARE REMOVED ...
120 °C
248-320F
(oc) 392°F

Density

1.26 (EPA, 1998)
1.26 AT 25 °C/4 °C
Relative density (water = 1): 1.26
1.27

LogP

3.83 (LogP)
Log Kow= 3.83
3.83
3.8

Odor

Usually has a faint odor
... Garlic-like odor ...
Phenol-like odo

Appearance

Solid powder

Melting Point

43 °F (EPA, 1998)
6.1 °C
6.1°C
6 °C
43°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

61G466064D

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Cholinesterase Inhibitors

Mechanism of Action

Parathion is converted in the body in part to paraoxon, a strong inhibitor of the enzyme acetyl cholinesterase. Upon inhibition of this enzyme in the tissues, acetylcholine, the substance responsible for transmission of nerve impulses in much of the nervous system, accumulates, producing an initial overstimulation, and subsequent blockage of nerve stimuli.
... PARATHION & METHYL PARATHION ... DEPEND ON OXIDATIVE ACTIVATION BY REPLACEMENT OF THIONO-SULFUR WITH OXYGEN FOR ... TOXICITY.
The toxic effects of thiono-sulfur containing compounds appear to be partially the result of metabolism to reactive intermediates by cytochrome p450 containing monooxygenase enzyme systems. Covalent binding of (atomic) sulfur released in the cytochrome p450 monooxygenase catalyzed metabolism of certain thiono-sulfur compounds appears to be responsible for inhibition of monooxygenase activity & the loss of cytochrome p450 seen on admin of these compounds in vivo & incubation with cytochrome p450 monooxygenase enzymes in vitro. Liver necrosis & perhaps the induction of lung edema & neoplasia, as well as other effects of thiono-sulfur containing compounds are more likely the result of the covalent binding of electrophilic S-oxides or S-dioxides or carbene derivatives to tissue macromolecules. The rationale for implicating metabolites of thiono-sulfur compounds other than sulfur in these effects derives from the experiments with thioacetamide & the fact that atomic sulfur is highly reactive & appears to bind predominantly or exclusively to cytochrome p450.
Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/
The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/
... The serum cholinesterase activity of 14 men and 16 women at seven approximately equal intervals throughout one 24 hr day was measured. The lowest average value, ... was 92% of the mean of all values at other sampling times. The next lowest value was 98.7% of the same mean. /It was/ concluded that the small variation observed did not take the form of a regular curve but was entirely individual without correspondence to hour. /Organic phosphorus pesticides/
... There is no change in red blood cell cholinesterase activity in adults associated with age. ... Activity of this enzyme increases progressively during the first year of life, it is higher in children under 3 yr of age than in older children, and it is markedly higher in 5 yr old children than in 3 yr olds. /Organic phosphorus pesticides/
Cholinesterase activity of plasma is significantly higher in men than in women, and this is true no matter which of several choline esters are used as substrate in measuring the enzyme activity. According to some, the difference is confined to young people. There is no sex difference in the red cell enzyme activity. Serum cholinesterase activity of blacks tends to be lower than whites of the same sex. /Organic phosphorus pesticides/
Phosphorylated enzymes, like acetylated acetylcholinesterase, are esters and may be hydrolyzed by nucleophilic agents, including water. The rate at which phosphorylated enzymes are reactivated by water is extremely low, compared to the rate for acetylcholinesterase combined with acetate. When inhibition is by isopropyl phosphate, the rate is essentially zero. /Organic phosphorous pesticides/

Vapor Pressure

3.78e-05 mm Hg at 68 °F (EPA, 1998)
6.68e-06 mmHg
6.68X10-6 mm Hg @ 20 °C
0.00004 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Impurities

The following impurities were identified in one sample of technical-grade parathion: O,O-diethyl thiophosphoryl chloride; O,O,O-triethyl thiophosphate; O,O-diethyl S-ethyl thiophosphate; O,O-diethyl S-ethyl dithiophosphate; nitrophenetole; nitrophenol; parathion isomers; & the dithio analogue of parathion.
The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives & the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, & fenitrothion. /Organophosphorous insecticides/

Other CAS

56-38-2

Wikipedia

Parathion

Biological Half Life

0.39 Days

Use Classification

Hazardous Air Pollutants (HAPs)
Agrochemicals -> Acaricides, Insecticides
Health Hazards -> Carcinogens
Acaricides, Insecticides
INSECTICIDES

Methods of Manufacturing

PARATHION ... /IS/ PREPARED BY THE REACTION OF DIETHYL ... PHOSPHOROCHLORIDOTHIOATE WITH SODIUM P-NITROPHENATE.
In the 1st step, ethyl dithiophiosphone acid ... /is/ prepared by reacting ... anhydrous ethyl alcohol with ... phosphorous pentasulfide. ... The chlorination step follows & may use elemental chlorine, sulfur monochloride or sulfur dichloride. ... A production & waste schematic for the overall process of parathion manufacture /for a typical plant producing 20,000 tons per year/ is. ... /described by/ Gruber GI (TRW Systems Group); Report EPA/530/SW-118c, Washington, DC, USEPA (April 1975). To ... thiophosphoryl chloride ... an approx 20% soln of sodium ethylate in ethyl alcohol /is added/. ... To this mixture ... p-nitrophenol ... /was added/ & to this resulting solution was added. ... Approx 20% soln of sodium ethylate in ethyl alcohol ... water /is added to the reaction mixture/ in order to dissolve sodium chloride & to separate the O,O-diethyl O-p-nitrophenyl thiophosphate from the residual alcohol.
Original prepn: Thurston, FIAT Report 949 (1946); Coates, Topley, BIOS Final Report 1808 (1947). See also Fletcher et al., J Am Chem Soc 70, 3943 (1948).
From sodium ethylate, thiophosphoryl chloride, and sodium p-nitrophenate.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Parathion (technical grade) as Class IA: extremely hazardous; Main Use: insecticide. According to the PIC /Prior Informed Consent/ Convention, export of /Parathion/ can only take place with the prior informed consent of the importing Party. ...(further information can be found at: http://www.pic.int/).
A restricted use pesticide in the USA.
Discontinued formulations include parathion plus chlorbenside.
Compatible with other insecticides & fungicides.
For more General Manufacturing Information (Complete) data for PARATHION (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

NIOSH 5012. Parathion in air is determined by gas chromatography equipped with a flame photometric detector. Range is 0.001 to 0.04 mg/sample. The estimated limit of detection is 4 ng/sample. Precision (as relative standard deviation) 0.078 (overall) & 0.015 (measurement) in range of 0.07 to 0.26 mg/cu m for a 120 l sample containing 0.0066 to 0.026 mg/sample with recovery of 1.00.
PRODUCT ANALYSIS IS BY GLC OR HPLC ... OR BY TITRATION ... ; FAO SPECIFICATION (CP/32)) OR BY ALKALINE HYDROLYSIS & SPECTROMETRY OF THE LIBERATED 4-NITROPHENOL ... . RESIDUES MAY BE DETERMINED BY GLC ... OR BY COLORIMETRY ...
RESIDUES IN CONCENTRATED ELUATES /FROM NONFATTY FOODS/ ARE MEASURED BY GLC & IDENTIFIED BY COMBINATIONS OF GAS, THIN LAYER, OR PAPER CHROMATOGRAPHY.
NIOSH 5012: A gas chromatographic method for the analysis of parathion, consists of a glass column, 2 m x 6 mm ID, packed with Gas Chrom Q (100/120 mesh) coated with 3% OV-1, with flame photometric detector and nitrogen or helium as the carrier gas at a flow rate of 60 ml/min, is a NIOSH approved method. A sample injection volume of 5 ul is suggested, the column temperature is 165 °C, the injection temperature is 215 °C, and the detection temperature is 200 °C. This method has a estimated detection limit of 4.0 ng/sample, and a relative standard deviation of 0.078, over a working range of 0.001 to 0.04 mg/sample.
For more Analytic Laboratory Methods (Complete) data for PARATHION (24 total), please visit the HSDB record page.

Clinical Laboratory Methods

MATRIX: HUMAN OR ANIMAL ADIPOSE TISSUE, HUMAN MILK; PROCEDURE: GAS CHROMATOGRAPHY/ELECTRON CAPTURE DETECTION. ... MATRIX: PLASMA; PROCEDURE: GAS CHROMATOGRAPHY/ELECTRON CAPTURE DETECTION (LIMIT OF DETECTION IS NOT GIVEN).
High-performance liquid chromatography with 3 different mobile phases was used to determine parathion & its active metabolite in biological tissues (plasma, brain homogenates, & liver microsomes) after extraction with ethyl acetate.
A radioimmunoassay was developed by using either (3)H or (14)C labeled parathion as a tracer. The lower limit of detection was 4 ng of parathion in sample free soln & 10-20 ng in blood plasma and lettuce without any cleanup of the sample extract.
Qualitative and semiquantitative determination of parathion in blood, urine, stomach content, or tissue can be performed using thin layer chromatography (TLC). The samples are treated with anhydrous sodium sulfate and extracted with pentane. After spraying and developing, the Rf values of the spots are compared to standards. A GC method for the quantitative determination using other aliquots of the extracted samples is described.
For more Clinical Laboratory Methods (Complete) data for PARATHION (6 total), please visit the HSDB record page.

Storage Conditions

All parathion containers shall be protected from ... corrosion, mechanical damage, and sources of ignition. ... Outdoor storage facilities shall be located at least 20 feet from any dwellings, or a populated area and shall be equipped with a sprinkler system, where feasible.
Pesticides containers must be provided with labels indicating the degree of toxicity of the product they contain. The labels must not only give a short description of how to use the prepn, but also state basic precautions to be taken when applying it. /Organophosphorus pesticides/

Interactions

COMBINED EFFECTS OF TWO ORGANOPHOSPHATES CAN ... BE ... ANTAGONISTIC ... /MALATHION/ PLUS PARATHION & DRUGS THAT COMPETE WITH ORGANOPHOSPHATES FOR TARGET ESTERASES MAY ENHANCE ORGANOPHOSPHATE TOXICITY OR VICE VERSA. ... METHYLMERCURY ENHANCES ANTICHOLINESTERASE ACTIVITY OF PARATHION IN QUAIL ...
... TREATMENT OF RATS WITH DDT, /PHENOBARBITAL, OR BENZO(A)PYRENE/ ... LESSENED TOXICITY OF PARATHION, BUT ... /OTHERS/ DEMONSTRATED THAT ALTHOUGH TREATMENT OF MICE WITH CHLORDANE AFFORDED PROTECTION, DDT DID NOT.
Incubation of both parathion and chlorpyrifos at various concn with mouse hepatic microsomes resulted in the inhibition of prodn of paraoxon, p-nitrophenol, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol, which was characteristic of mixed-type inhibition. This kinetic behavior could arise as a result of competitive interactions of one and two with multiple forms of microsomal cytochrome p450.
Single pass perfusion of mouse livers in situ with parathion resulted in formation of the cholinesterase inhibitor paraoxon, p-nitrophenol, p-nitrophenyl sulfate, and p-nitrophenyl glucuronide. Daily pretreatment of mice with phenobarbital (80 mg/kg, ip) for 4 days induced hepatic cytochrome p450 content, as well as oxidative activation and oxidative detoxification of parathion, as measured in vitro. Phenobarbital pretreatment did not alter production of paraoxon from parathion in mouse livers perfused in situ, although it increased production of p-nitrophenol, p-nitrophenyl sulfate, and p-nitrophenyl glucuronide. Additionally, phenobarbital pretreatment antagonized the acute toxicity of parathion in mice. These results indicate that phenobarbital pretreatment clearly induces that form(s) of cytochrome p450 catalyzing conversion of parathion to paraoxon. Increased amounts of catalyzed conversion of parathion to paraoxon. Increased amounts of paraoxon do not exit perfused livers from phenobarbital pretreated mice, but the enhanced detoxification of parathion to p-nitrophenol, p-nitrophenyl sulfate, and p-nitrophenyl glucuronide likely results in the observed antagonism of parathion's acute toxicity.
For more Interactions (Complete) data for PARATHION (9 total), please visit the HSDB record page.

Stability Shelf Life

STABLE IN DISTILLED WATER IN ACID SOLN; HYDROLYZED IN PRESENCE OF ALKALINE MATERIAL & SLOWLY DECOMP IN AIR.
Temperatures above 100 °C (212 °F) may cause decomposition so that containers may burst.

Dates

Modify: 2023-08-15

Kinetics and catalytic efficiency of soil fluorescein diacetate hydrolase under the pesticide parathion stress

Kelin Tao, Haixia Tian, Jing Fan, Dongxiao Li, Chaoyang Liu, Mallavarapu Megharaj, Huayong Li, Min Hu, Hanzhong Jia, Wenxiang He
PMID: 33548707   DOI: 10.1016/j.scitotenv.2020.144835

Abstract

Fluorescein diacetate hydrolase (FDA-H) is an accurate biochemical method measuring the total microbial activity in soil, which indicates soil quality under ambient environmental changes such as pesticide parathion (PTH). However, the influence of PTH on the kinetics of FDA-H is still unknown. In this study, fifteen farmland soils were exposed to acute PTH pollution to investigate how the kinetic characteristics of FDA-H change with PTH concentration. Results showed that PTH strongly inhibited the FDA-H activities. The values of maximum reaction velocity (V
) ranged from 0.29 to 2.18 × 10
mM g
soil h
and declined by 42.30%-71.01% under PTH stress. The Michaelis constant (K
) values ranged between 2.90 and 14.17 × 10
mM and exhibited three forms including unchanged, increased (38.16-242.65%) and decreased (13.41-39.23%) when exposed to PTH. Based on the changes in two kinetic parameters, the inhibition of PTH on FDA-H was classified as three types, i.e., noncompetitive, linear mixed and uncompetitive inhibition. The competitive inhibition constant (K
) and noncompetitive constant (K
) ranged from 0.064 to 0.447 mM and 0.209 to 0.723 mM, respectively, which were larger than the K
in values. The catalytic efficiency (V
/K
) of FDA-H is a sensitive integrated parameter to evaluate the PTH toxicity due to the higher inhibition ratio than the V
. The PTH toxicity to FDA-H decreased with increase of soil organic matter and total nitrogen contents. This implied that the PTH toxicity could be alleviated by an increasing content of soil organic matter due to its buffering capacity to PTH. Besides, soils with a higher content of total nitrogen could provide stable environment for FDA-H to maintain its functionality under PTH pollution. Thus, the results of this study have great implications to the risk assessment of parathion in soils.


Carvacrol loaded beta cyclodextrin-alginate-chitosan based nanoflowers attenuates renal toxicity induced by malathion and parathion: A comparative toxicity

Ali Salari, Kambiz Roshanaei, Bahram Rasoulian, Javad Khalili Fard
PMID: 33518056   DOI: 10.1016/j.pestbp.2020.104747

Abstract

Most of approximately 1.8 billion people involved in agriculture protect their food products using pesticides especially insecticides which may remain in foods as pesticide residues. Among insecticides organophosphates such as malathion have been widely used around the world and others such as parathion has been restricted because of their toxicity. Carvacrol (CAR) is the main component of Satureja khuzestanica. Since chemical composition of foods can alter toxicity of pesticides, in this work, the effect of coadministration of CAR and organophosphates on renal function has been studied and compared with the effect of coadministration of carvacrol loaded beta cyclodextrin-alginate-chitosan (BAC) based nanoflowers. Serum levels of urea and creatinine and histological examination were analyzed after 10 days of administration of chemicals. Malathion and parathion significantly increased urea and creatinine and induced renal inflammation. However, coadministration of CAR or BAC-CAR modified urea and creatinine and improved renal inflammation. BAC-CAR modified serum levels of urea more efficient than CAR (P < 0.05). It is concluded that BAC could be considered as a carrier for drugs used to treat renal disorders. Carvacrol can be used in the formulation of organophosphate pesticides, which may control pests more efficiently than conventional organophosphate pesticides.


A sensitive bio-barcode immunoassay based on bimetallic Au@Pt nanozyme for detection of organophosphate pesticides in various agro-products

Ge Chen, Guangyang Liu, Huiyan Jia, Xueyan Cui, Yuanshang Wang, Dongyang Li, Weijia Zheng, Yongxin She, Donghui Xu, Xiaodong Huang, A M Abd El-Aty, Jianchun Sun, Haijin Liu, Yuting Zou, Jing Wang, Maojun Jin, Bruce D Hammock
PMID: 34082296   DOI: 10.1016/j.foodchem.2021.130118

Abstract

Organophosphate pesticides (OPs) are often used as insecticides and acaricides in agriculture, thus improving yields. OP residues may pose a serious threat, duetoinhibitionof the enzymeacetylcholinesterase(AChE). Therefore, a competitive bio-barcode immunoassay was designed for simultaneous quantification of organophosphate pesticide residues using AuNP signal amplification technology and Au@Pt catalysis. The AuNP probes were labelled with antibodies and corresponding bio-barcodes (ssDNAs), MNP probes coated with ovalbumin pesticide haptens and Au@Pt probes functionalized with the complementary ssDNAs were then prepared. Subsequently, pesticides competed with MNP probes to bind the AuNP probes. The recoveries of the developed assay were ranged from 71.26 to 117.47% with RSDs from 2.52 to 14.52%. The LODs were 9.88, 3.91, and 1.47 ng·kg
, for parathion, triazophos, and chlorpyrifos, respectively. The assay was closely correlated with the data obtained from LC-MS/MS. Therefore, the developed method has the potential to be used as an alternative approach for detection of multiple pesticides.


Fluorescence immunoassay for multiplex detection of organophosphate pesticides in agro-products based on signal amplification of gold nanoparticles and oligonucleotides

Chan Zhang, Zejun Jiang, Maojun Jin, Pengfei Du, Ge Chen, Xueyan Cui, Yudan Zhang, Guoxin Qin, Feiyan Yan, A M Abd El-Aty, Ahmet Hacimüftüoğlu, Jing Wang
PMID: 32438234   DOI: 10.1016/j.foodchem.2020.126813

Abstract

Herein, we developed a multi-analyte fluorescence immunoassay for detection of three organophosphate pesticides (triazophos, parathion, and chlorpyrifos) in various agro-products (rice, wheat, cucumber, cabbage, and apple) using fluorescently labeled oligonucleotide and gold nanoparticle (AuNP) signal amplification technology. The AuNP probes for the three analytes were constructed by simultaneously modifying the corresponding antibodies and fluorescently labeled oligonucleotides on the probe surface. Three fluorophores (6-FAM, Cy3, and Texas red) with high fluorescence intensity and little overlap of excitation/emission wavelengths were selected. The method showed satisfactory linearity for triazophos, parathion, and chlorpyrifos in the ranges of 0.01-20, 0.05-50, and 0.5-1000 μg/L, respectively. For the 3 analytes, the limits of detection (LODs) were 0.007, 0.009, and 0.087 μg/L, respectively. The average recoveries were 77.7-113.6%, with relative standard deviations (RSDs) of 7.1-17.1% in various food matrices. The proposed method offers great potential in food safety surveillance, and could be used as well as a reference for multi-residue analysis of other small-molecule contaminants.


Activation of persulfate and removal of ethyl-parathion from soil: Effect of microwave irradiation

Duo Miao, Song Zhao, Kecheng Zhu, Peng Zhang, Tiecheng Wang, Hanzhong Jia, Hongwen Sun
PMID: 32283425   DOI: 10.1016/j.chemosphere.2020.126679

Abstract

Advanced persulfate oxidation technology is widely used in organic pollution control of super fund sites. In recent years, microwave radiation has been proven a promising method for persulfate activation. However, most of the prior works were focused on the treatment of polluted water, but there are few reports aiming at contaminated sites, especially the knowledge of using microwave activated persulfate technology to repair pesticide-contaminated sites. In this study, an effective activation/oxidation method for the remediation of pesticide-contaminated soil, i.e., microwave/persulfate, was developed to treat soil containing ethyl-parathion. The concentration of persulfate, reaction temperature, and time were optimised. The results showed that up to 77.32% of ethyl-parathion was removed with the addition of 0.1 mmol·persulfate·g
soil under the microwave temperature of 60 °C. In comparison, 19.43% of ethyl-parathion was removed at the same reaction temperature under the condition of water bath activated persulfate. Electron paramagnetic resonance (EPR) spectroscopy combined with spin-trapping technology was used to detect reactive oxidation species, and OH and SO
were observed in the microwave/persulfate system. Quenching experiments suggested that ethyl-parathion was degraded by the generated OH and SO
. Paraoxon, phenylphosphoric acid, 4-nitrophenol, dimethyl ester phosphate, and some alkanes were the dominant oxidative products identified by gas chromatography-mass spectrometry (GC-MS) analysis. A possible pathway for ethyl-parathion degradation was proposed in this study. The results obtained serve as the guidance to the development of remediation technologies involving persulfate and microwave for soil contaminated by organic contaminants such as pesticides.


Sensing platform for pico-molar level detection of ethyl parathion using Au-Ag nanoclusters based enzymatic strategy

Deepika Sharma, Nishima Wangoo, Rohit K Sharma
PMID: 33076046   DOI: 10.1016/j.talanta.2020.121267

Abstract

This work demonstrates a simple, cost effective and ultrasensitive detection of ethyl parathion, an organophosphorus (OPs) pesticide, using enzyme based fluorometric sensing strategy by employing bimetallic BSA@AuAg nanoclusters (NC). The sensing assay is based on the "quenched off" state of bimetallic NC with the addition of Cu
ions that can be "switched on" due to generation of thiocholine (TCh), a catalytic product of enzymatic reaction of acetylthiocholine (ATCh) using acetylcholinesterase (AChE) enzyme. The generated TCh preferably seize Cu
ions from BSA@AuAg NC-Cu
ensemble and recovered the fluorescence of BSA@AuAg NC. The presence of ethyl parathion can be monitored optically due to its inhibitory action towards AChE enzyme leading to suppression of thiocholine (TCh) formation and subsequently decreases TCh-Cu
interaction that ultimately retrieved quenched off state of bimetallic NC. The synthesized biosensor is appropriate for the ultrasensitive sensing of ethyl parathion in pM range, exhibiting 2.40 pM as lowest limit of detection (LOD) which is the least known so far. Further, the real sample analysis adds on for the appropriateness of the synthesized nanoprobe by depicting excellent reproducibility and robustness. The designed assay proved its specificity towards pesticides in general and ethyl parathion in particular when employed with other commonly used non-OPs pesticides.


In vivo efficacy of the Reactive Skin Decontamination Lotion (RSDL®) kit against organophosphate and carbamate pesticides

Messele Fentabil, Mulu Gebremedhin, John Barry, John Mikler, Laura Cochrane
PMID: 32044340   DOI: 10.1016/j.cbi.2020.108980

Abstract

In this study, we assessed the efficacy of the Reactive Skin Decontamination Lotion (RSDL®) Kit against parathion and aldicarb pesticide dermal exposure in a guinea pig model. The pesticides inhibit acetylcholinesterase (AChE) leading to signs and symptoms of hyperactivity of organs due to accumulation of acetylcholine. The RSDL Kit has been shown to physically remove and chemically degrade chemical warfare agents. Degradation occurs from a nucleophilic substitution reaction between an active ingredient in the RSDL lotion, potassium 2,3-butanedione monoximate (KBDO), with susceptible sites in these compounds. In the present study, guinea pigs dermally exposed to parathion and aldicarb were decontaminated with RSDL to mitigate the toxic effects of the pesticides. It is observed that animals exposed to 749 mg/kg of parathion (n = 3) died within 24 h without RSDL decontamination; however, RSDL-treated animals (n = 3) showed only mild signs of neurotoxicity. The RSDL-treated animals had an AChE inhibition of 0-58% while the untreated animals had up to 86% inhibition. Similarly, RSDL has been demostrated to prevent aldicarb neurotoxicity effects. The percent inhibition of AChE activity during the 24 h post challenge of 9 mg aldicarb/kg of animal weight ranged from 25% to 61% with severe signs of intoxication while only up to 5% with mild or no signs of intoxication in the case of RSDL-decontaminated animals. Generally, it has been shown that the toxic effects of the organophosphate and carbamate pesticides can be prevented via decontamination using the RSDL Kit.


Competitive Bio-Barcode Immunoassay for Highly Sensitive Detection of Parathion Based on Bimetallic Nanozyme Catalysis

Ge Chen, Maojun Jin, Jun Ma, Mengmeng Yan, Xueyan Cui, Yuanshang Wang, Xiuyuan Zhang, Hui Li, Weijia Zheng, Yudan Zhang, A M Abd El-Aty, Ahmet Hacımüftüoğlu, Jing Wang
PMID: 31804828   DOI: 10.1021/acs.jafc.9b06125

Abstract

A competitive sensitive bio-barcode immunoassay based on bimetallic nanozyme (Au@Pt: gold@platinum) catalysis has been designed for the detection of the pesticide parathion. Gold nanoparticles (AuNPs) were modified with single-stranded thiol oligonucleotides (ssDNAs) and monoclonal antibodies (mAbs) to form AuNP probes; magnetic nanoparticles (MNPs) were coated with ovalbumin (OVA)-parathion haptens as MNP probes, and bimetallic nanozyme (Au@Pt) nanoparticles functionalized with the complementary thiolated ssDNA were used as Au@Pt probes. The Au@Pt probes reacted with the AuNP probes through complementary base pairing. Further, parathion competed with MNP probes to bind the mAbs on the AuNP probes. Finally, the complex system was separated by a magnetic field. The released Au@Pt probes catalyzed a chromogenic system consisting of teramethylbenzidine (TMB). The bimetallic nanozyme-based bio-barcode immunoassay was performed on rice, pear, apple, and cabbage samples to verify the feasibility of the method. The immunoassay exhibited a linear response from 0.01 to 40 μg·kg
, and the limit of detection (LOD) was 2.13 × 10
μg·kg
. The recoveries and relative standard deviations (RSDs) ranged from 73.12 to 116.29% and 5.59 to 10.87%, respectively. The method was found to correlate well with data obtained by liquid chromatography-tandem mass spectrometry (LC-MS/MS). In conclusion, this method exhibits potential as a sensitive alternative method for the detection of a variety of pesticides, ensuring the safety of fruits and vegetables in agriculture.


Sono-coprecipitation synthesis of ZnO/CuO nanophotocatalyst for removal of parathion from wastewater

Mohammad Aghaei, Sharareh Sajjadi, Amir Homayoun Keihan
PMID: 31965505   DOI: 10.1007/s11356-020-07680-0

Abstract

Semiconductor photocatalysis is an effective method used to degrade organophosphorus compounds. Here, the potential of a commonly mixed oxide semiconductor, ZnO/CuO, has been examined to degrade methyl parathion. Sono-coprecipitation method was used to provide ZnO/CuO nanocomposites, and it was applied to photocatalytic and sono-photocatalytic degradation of methyl parathion under solar light irradiation. Powder x-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), the Brunauer-Emmett-Teller (BET) surface area, field emission scanning electron microscopy (FE-SEM), and transmission electron microscopy (TEM) were used to characterize the synthesized samples. The optimal experimental conditions such as ZnO/CuO photocatalyst 90:10 M ratios, the initial concentration of 20 mg/L parathion, 1 g/L photocatalyst loading, no compressed air sparging, pH of 8, and ultrasonic power (60 W and 80 kHz) were used to degrade the parathion effectively. The parathion was fully (100% removal) degraded after 60 min sono-photoirradiation in the optimal experimental conditions. A real water sample was used to examine the ability of the ZnO/CuO photocatalyst 90:10 to remove the parathion in the water-soluble ions. Graphical abstract.


Impact of Pesticide Type and Emulsion Fat Content on the Bioaccessibility of Pesticides in Natural Products

Ruojie Zhang, Zipei Zhang, Ruyi Li, Yunbing Tan, Shanshan Lv, David Julian McClements
PMID: 32213953   DOI: 10.3390/molecules25061466

Abstract

There is interest in incorporating nanoemulsions into certain foods and beverages, including dips, dressings, drinks, spreads, and sauces, due to their potentially beneficial attributes. In particular, excipient nanoemulsions can enhance the bioavailability of nutraceuticals in fruit- and vegetable-containing products consumed with them. There is, however, potential for them to also raise the bioavailability of undesirable substances found in these products, such as pesticides. In this research, we studied the impact of excipient nanoemulsions on the bioaccessibility of pesticide-treated tomatoes. We hypothesized that the propensity for nanoemulsions to raise pesticide bioaccessibility would depend on the polarity of the pesticide molecules. Bendiocarb, parathion, and chlorpyrifos were therefore selected because they have Log P values of 1.7, 3.8, and 5.3, respectively. Nanoemulsions with different oil contents (0%, 4%, and 8%) were fabricated to study their impact on pesticide uptake. In the absence of oil, the bioaccessibility increased with increasing pesticide polarity (decreasing Log P): bendiocarb (92.9%) > parathion (16.4%) > chlorpyrifos (2.8%). Bendiocarb bioaccessibility did not depend on the oil content of the nanoemulsions, which was attributed to its relatively high water-solubility. Conversely, the bioaccessibility of the more hydrophobic pesticides (parathion and chlorpyrifos) increased with increasing oil content. For instance, for chlorpyrifos, the bioaccessibility was 2.8%, 47.0%, and 70.7% at 0%, 4%, and 8% oil content, respectively. Our findings have repercussions for the utilization of nanoemulsions as excipient foods in products that may have high levels of undesirable non-polar substances, such as pesticides.


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